![molecular formula C18H18FN7O3 B2459969 2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923426-63-5](/img/structure/B2459969.png)
2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
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Overview
Description
The compound “2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide” is a fluorinated 1,2,4-triazino compound . It is part of a class of compounds that have been synthesized for their potential biocidal activity .
Synthesis Analysis
The synthesis of similar fluorinated 1,2,4-triazino compounds involves the treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds under specific conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the available resources, similar fluorinated 1,2,4-triazino compounds have been obtained from treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds .Scientific Research Applications
Radiotracer Development for PET Imaging
One significant application area for structurally related compounds involves the development of novel radiotracers for Positron Emission Tomography (PET) imaging. For example, Fujinaga et al. (2018) developed two novel radiotracers with a [18F]fluorobenzene ring for PET imaging of the translocator protein (18 kDa) (TSPO) in ischemic brain. These radiotracers demonstrated high binding affinities for TSPO and improved in vivo stability compared to their parent compounds, showcasing their potential in visualizing neuroinflammation models (Fujinaga et al., 2018).
Synthesis of Heterocyclic Compounds
Compounds with similar structural frameworks are also explored for their synthesis methods. Ueda et al. (1988) synthesized [1,2,4]Triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones, demonstrating a versatile approach to creating heterocyclic compounds with potential biological activities (Ueda et al., 1988).
Antimicrobial Activity
Bondock et al. (2008) utilized a compound structurally similar to the target molecule as a key intermediate for synthesizing new heterocycles with potential antimicrobial activity. These synthesized compounds were evaluated and showed promising results as antimicrobial agents (Bondock et al., 2008).
Future Directions
Fluorinated 1,2,4-triazino compounds, like the one , are part of ongoing research due to their potential biocidal activity . The introduction of a fluorine atom to the heterocyclic systems is believed to improve or enhance the medicinal properties . Therefore, future research may focus on the synthesis of new compounds in this class and the evaluation of their biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of the compound to ferrous ions seems to play a crucial role in its cytotoxicity .
Biochemical Pathways
The compound’s interaction with ferrous ions affects the iron homeostasis within cells . Disruption of iron homeostasis can significantly inhibit cancer cell proliferation . The compound’s action on ferrous ions may also influence the cell cycle, causing arrest at the G1 phase .
Pharmacokinetics
Its interaction with ferrous ions suggests that its bioavailability and efficacy may be influenced by the concentration of these ions in the body .
Result of Action
The compound has been shown to induce significant apoptosis in A549 cells in a dose and time-dependent manner . This apoptosis induction might be at least via the mitochondria pathway, as suggested by Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins .
Action Environment
The compound’s action, efficacy, and stability are likely influenced by environmental factors such as the concentration of ferrous ions. Notably, the cytotoxicity of the compound on A549 cells significantly decreases with the increase of ferrous ions concentrations .
properties
IUPAC Name |
2-[7-[(2-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-5-3-4-6-12(11)19/h3-6H,7-9H2,1-2H3,(H2,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPAWAUGBOQDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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